1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one
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Overview
Description
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.151 g/mol. This compound features a difluoromethyl group and a methylimidazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one typically involves the reaction of 1-methylimidazole with a difluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole moiety makes it a useful ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy, such as antifungal and anticancer applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,1-Difluoro-3-(1-methylimidazol-2-yl)propan-2-one can be compared with other similar compounds, such as:
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-amine:
1,1-Difluoro-3-(1H-imidazol-2-yl)propan-2-one: Lacks the methyl group on the imidazole ring, which can influence its binding properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-11-3-2-10-6(11)4-5(12)7(8)9/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEWNKFEEWHLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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